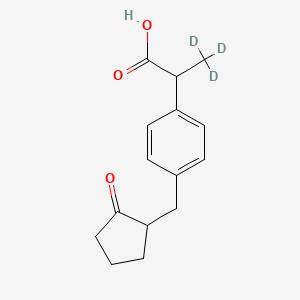
O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3: is a modified nucleoside derivative It is a deoxyguanosine molecule where the oxygen at the sixth position is substituted with a 2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 typically involves the reaction of 2’-deoxyguanosine with 2-hydroxypropylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in compliance with regulatory standards to meet the requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the hydroxypropyl group, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This interference can lead to mutations or trigger DNA repair mechanisms. The molecular targets include DNA polymerases and repair enzymes, which recognize and process the modified nucleoside .
Comparison with Similar Compounds
O6-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of a hydroxypropyl group.
O6-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the sixth position.
O6-Benzyl-2’-deoxyguanosine: Features a benzyl group at the sixth position.
Uniqueness: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA damage and repair mechanisms .
Properties
Molecular Formula |
C13H19N5O5 |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(2S,5R)-5-[2-amino-6-(1,1,2-trideuterio-2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7?,8-,9+/m0/s1/i4D2,6D |
InChI Key |
HLFWWFZDUMLOEE-UVJHXOSTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)O)OC1=NC(=NC2=C1N=CN2[C@H]3CC([C@@H](O3)CO)O)N |
Canonical SMILES |
CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


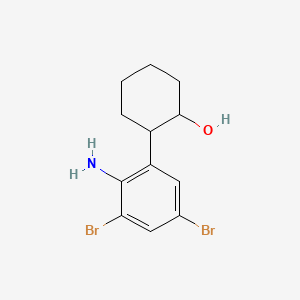

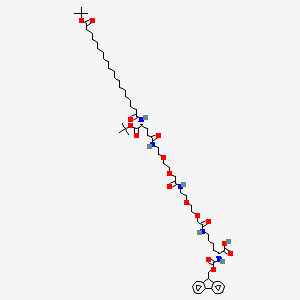
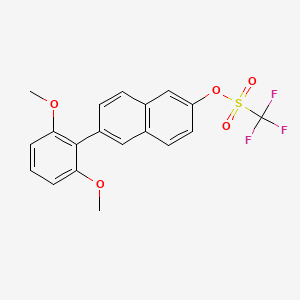
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
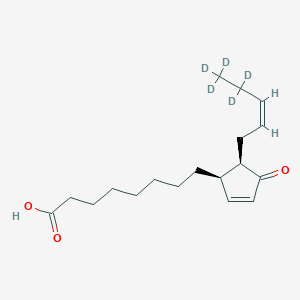
![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
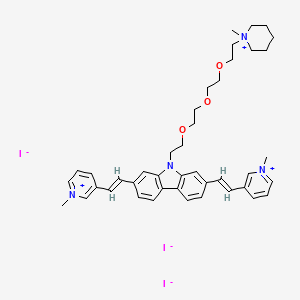
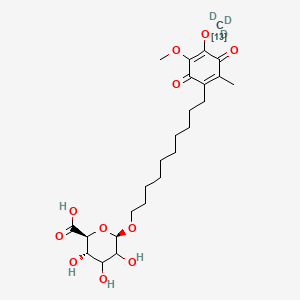
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)



